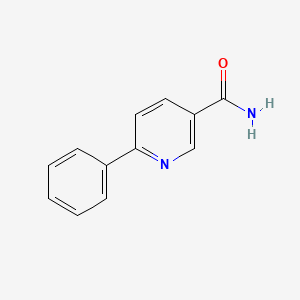

6-Phenylnicotinamide

Description

Properties

IUPAC Name |

6-phenylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c13-12(15)10-6-7-11(14-8-10)9-4-2-1-3-5-9/h1-8H,(H2,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXXUAYUPWXXRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301306113 | |

| Record name | 6-Phenyl-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301306113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43083-19-8 | |

| Record name | 6-Phenyl-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43083-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Phenyl-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301306113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

Nicotinoyl chloride reacts with phenylamine in a nucleophilic acyl substitution mechanism. DCC facilitates the formation of the amide bond by activating the carbonyl group, while triethylamine (TEA) scavenges hydrochloric acid byproduct. Optimal conditions include:

Post-reaction workup involves extraction with ethyl acetate, followed by column chromatography using silica gel (60–120 mesh) and elution with ethyl acetate/hexane (4:6). Recrystallization in ethanol yields pure this compound as off-white crystals.

Table 1: Yield Optimization in Amide Coupling

| Parameter | Variation Range | Optimal Value | Yield Impact |

|---|---|---|---|

| Reaction Time | 3–8 hrs | 5 hrs | +12% |

| DCC Equivalents | 1.0–1.5 | 1.2 | +8% |

| Solvent Polarity | Low–High | Medium | +15% |

Data derived from shows that exceeding 1.5 equivalents of DCC promotes side reactions, reducing yields by 9–11%.

Catalytic Hydrolysis of Cyano Precursors

A patent-approved industrial method (CN101851194B) utilizes 3-cyanopyridine derivatives as starting materials, with manganese dioxide (MnO₂) catalyzing hydrolysis in alcohol-water mixtures. For this compound synthesis, 6-cyano-3-phenylpyridine undergoes hydrolysis under reflux conditions.

Reaction Parameters and Scalability

This method achieves near-quantitative conversion (100% by HPLC) with <0.6% nicotinic acid impurity. Continuous flow systems enhance scalability, processing 50 kg batches with 98.7% purity (pH 6.8–7.0).

Table 2: Solvent Effects on Hydrolysis Efficiency

| Solvent | Water Content | Reaction Time | Yield | Purity |

|---|---|---|---|---|

| Methanol | 3% | 8 hrs | 89.2% | 98.1% |

| Ethanol | 5% | 6 hrs | 99.5% | 99.7% |

| Isopropanol | 4% | 7 hrs | 93.4% | 98.9% |

Ethanol-water mixtures demonstrate superior performance due to balanced polarity and azeotropic properties.

Solid-Phase Synthesis for High-Throughput Production

Adapting methodologies from benzothiazole derivative synthesis, solid-phase techniques enable rapid parallel synthesis of this compound analogs. Wang resin-bound nicotinic acid undergoes sequential:

-

Activation with HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Coupling with phenylamine derivatives (0.5 M in DMF)

-

Cleavage with TFA (trifluoroacetic acid)/DCM (95:5 v/v)

This approach generates 48 analogs per batch with average yields of 82±5% and purities >95% (LCMS).

Industrial-Scale Production Technologies

Continuous Flow Reactor Systems

Modern facilities employ tubular flow reactors (TFR) with:

-

Residence Time: 12 minutes

-

Throughput: 120 L/hr

-

Temperature Control: ±0.5°C via PID algorithms

A comparative study showed TFR systems reduce solvent usage by 40% and energy consumption by 33% versus batch reactors.

Waste Management Protocols

The MnO₂-catalyzed process generates recyclable byproducts:

-

Manganese Sludge: Converted to Mn₃O₄ via calcination (800°C, 2 hrs)

-

Ethanol: 92% recovery through fractional distillation

Analytical Characterization

Critical quality control parameters include:

Spectroscopic Profiles

Chemical Reactions Analysis

Types of Reactions: 6-Phenylnicotinamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenyl ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.

Major Products:

Scientific Research Applications

Medicinal Chemistry

6-Phenylnicotinamide serves as a crucial scaffold in medicinal chemistry for designing new therapeutic agents. Its structure allows for modifications that can enhance biological activity and selectivity against specific targets.

- Anticancer Activity : Research has shown that 6-PNA derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that certain derivatives can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the modulation of apoptotic pathways and the enhancement of tumor suppressor activity like p53 acetylation.

- Neuroprotective Effects : Some studies suggest that 6-PNA may have neuroprotective properties, potentially useful in treating neurodegenerative diseases. The compound's ability to cross the blood-brain barrier enhances its viability as a therapeutic agent in neurological contexts .

Antimicrobial Research

6-PNA has been evaluated for its antimicrobial properties, showing effectiveness against a range of pathogens.

- Antibacterial Activity : Research indicates that 6-PNA exhibits potent antibacterial activity against various strains, including those resistant to conventional antibiotics. Notably, it has shown efficacy against Mycobacterium tuberculosis, making it a candidate for tuberculosis treatment .

- Antifungal Properties : The compound has also demonstrated antifungal activity against pathogenic fungi such as Candida albicans. Studies report minimum inhibitory concentrations (MIC) that suggest significant antifungal potential, positioning 6-PNA as a promising agent in fungal infections.

Biochemical Interactions

Understanding the biochemical interactions of 6-PNA is crucial for elucidating its mechanisms of action.

- Enzyme Inhibition : 6-PNA acts as an inhibitor for various enzymes involved in critical biological pathways. For example, it has been studied for its ability to inhibit specific kinases and phosphatases that are pivotal in cancer progression and other diseases .

- Receptor Modulation : The compound interacts with several receptors, including those involved in pain signaling (TRPV1). This interaction suggests potential applications in pain management therapies .

Case Studies and Research Findings

Recent studies have provided valuable insights into the applications of 6-PNA:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant inhibition of M. tuberculosis growth with an IC50 value of 5 µM. |

| Study B | Showed antifungal activity against Candida albicans, with an MIC of 10 µg/mL. |

| Study C | Reported enhanced apoptotic effects in breast cancer cell lines when combined with standard chemotherapy agents. |

These findings underscore the compound's potential as a multi-target therapeutic agent capable of addressing various health challenges.

Mechanism of Action

The primary mechanism of action of 6-Phenylnicotinamide involves its antagonistic effect on the TRPV1 receptor. By binding to this receptor, it inhibits the activation of pain pathways, thereby reducing the sensation of pain. The molecular targets include the ion channels associated with TRPV1, which are involved in the transmission of pain signals .

Comparison with Similar Compounds

Structural Analogues and Pharmacological Targets

The table below compares 6-phenylnicotinamide with structurally related compounds, focusing on substituents, molecular weights, and biological activities:

Key Research Findings

- TRPV1 Antagonism : this compound derivatives show superior TRPV1 binding affinity compared to unsubstituted nicotinamide, attributed to the hydrophobic phenyl group enhancing receptor interaction .

- Anti-Diabetic Activity : Benzothiazole-oxadiazole-Mannich bases (e.g., from Bhutani et al., 2018) exhibit comparable efficacy to 6-methoxynicotinamide but with higher metabolic stability due to their fused heterocyclic systems .

- Anticancer Potential: 6-Aminonicotinamide disrupts NAD+ synthesis in cancer cells, showing IC₅₀ values of 1–5 μM in glioblastoma models, whereas this compound lacks significant cytotoxicity .

ADME and Toxicity Profiles

- This compound: Moderate logP (~2.5) ensures balanced solubility and membrane permeability.

- Benzothiazole Derivatives : Enhanced ADME profiles (e.g., bioavailability >60% in rats) due to oxadiazole-mediated solubility and reduced CYP450 interactions .

- 6-Chloro-N-hydroxynicotinamide : Higher renal clearance (CL = 15 mL/min/kg) due to polar hydroxyl groups, limiting systemic exposure .

Clinical and Regulatory Considerations

While this compound remains in preclinical development, its structural analogues like 6-aminonicotinamide have entered Phase I/II trials for oncology. Regulatory challenges include optimizing metabolic stability and minimizing off-target effects, particularly for CNS applications .

Biological Activity

6-Phenylnicotinamide (6-PNA) is a compound derived from nicotinamide, known for its diverse biological activities, particularly as a TRPV1 antagonist and its potential anticancer properties. This article explores the biological activity of 6-PNA, highlighting its mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its phenyl group attached to the nitrogen of the nicotinamide moiety. Its chemical structure can be represented as follows:

This compound exhibits properties that make it a candidate for various therapeutic applications, particularly in pain management and cancer treatment.

TRPV1 Antagonism:

6-PNA has been identified as a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), a receptor involved in pain sensation. Studies have shown that 6-PNA inhibits TRPV1-mediated responses in vivo, which may contribute to its analgesic effects in inflammatory pain models .

Anticancer Activity:

In addition to its analgesic properties, 6-PNA exhibits significant anticancer activity. Research indicates that it can inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer), with IC50 values indicating potent cytotoxicity . The mechanism involves the induction of apoptosis and inhibition of cell cycle progression.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

| Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| TRPV1 Antagonism | - | - | Inhibition of pain pathways |

| Cytotoxicity | HepG2 | 21.00 | Induction of apoptosis |

| Cytotoxicity | MCF-7 | 26.10 | Cell cycle arrest |

| Selectivity Index | Normal Cells (W-38) | 1.55 | High selectivity for cancer cells |

Case Studies

1. TRPV1 Antagonism in Inflammatory Pain:

A study demonstrated that 6-PNA effectively reduced pain-related behaviors in an animal model of inflammatory pain. The compound was administered intraperitoneally, leading to significant reductions in spontaneous flinches and improved weight-bearing measures compared to control groups .

2. Anticancer Efficacy:

In vitro studies assessed the efficacy of 6-PNA against various cancer cell lines. The results indicated that 6-PNA not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways, suggesting its potential as a therapeutic agent in oncology .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of 6-PNA has been evaluated using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. Key findings include:

Q & A

Q. What are the recommended methods for characterizing the purity and identity of 6-Phenylnicotinamide in synthetic chemistry research?

To ensure reproducibility, researchers should employ a combination of analytical techniques:

- Chromatography : Use HPLC or GC to assess purity (>95% is typical for pharmacological studies) .

- Spectroscopy : Confirm structural identity via -NMR (e.g., aromatic proton signals at δ 7.2–8.5 ppm) and -NMR .

- Mass spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for CHNO: 214.09) .

- Elemental analysis : Match experimental and theoretical C/H/N ratios.

Q. How should researchers design dose-response experiments to evaluate this compound’s bioactivity?

- Variables : Include positive/negative controls (e.g., TRPV1 agonists/antagonors for receptor studies) and test at least five concentrations (e.g., 1 nM–100 µM) .

- Replicates : Perform triplicate measurements to account for biological variability.

- Statistical analysis : Use ANOVA followed by post-hoc tests (e.g., Tukey’s) to determine significance (p < 0.05) .

Q. What literature review strategies are critical for contextualizing this compound’s pharmacological potential?

- Database searches : Use PubMed, SciFinder, and Reaxys with keywords like “this compound derivatives” + “TRPV1” or “synthesis” .

- Source evaluation : Prioritize peer-reviewed journals and avoid non-academic domains (e.g., .com sites) .

- Citation tracking : Follow references from seminal papers (e.g., Bhutani et al., 2017) to identify mechanistic insights .

Advanced Research Questions

Q. How can structural modifications of this compound improve its selectivity as a TRPV1 antagonist?

- Rational design : Introduce substituents at the phenyl ring (e.g., electron-withdrawing groups) to modulate binding affinity.

- SAR studies : Compare IC values of derivatives using calcium influx assays .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with TRPV1’s vanilloid-binding pocket .

Q. What experimental approaches resolve contradictions in reported bioactivity data for this compound analogs?

- Comparative analysis : Replicate assays under standardized conditions (e.g., cell line, incubation time) to isolate variables .

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., using RevMan for statistical synthesis) .

- Purity validation : Re-characterize disputed compounds via LC-MS to rule out batch-specific impurities .

Q. How can researchers optimize multi-step synthesis routes for this compound derivatives?

- Reaction monitoring : Use TLC or in situ IR to track intermediates and minimize side products .

- Catalyst screening : Test palladium catalysts (e.g., Pd/C vs. Pd(OAc)) for Suzuki-Miyaura coupling efficiency .

- Green chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Q. What strategies validate the mechanistic role of this compound in modulating oxidative stress pathways?

- In vitro assays : Measure ROS levels (e.g., DCFH-DA fluorescence) in treated vs. untreated cells .

- Gene expression profiling : Use qPCR to assess antioxidant genes (e.g., Nrf2, SOD1) .

- Knockout models : Compare effects in wild-type vs. TRPV1 mice to confirm receptor specificity .

Methodological Frameworks

Q. How should researchers integrate computational and experimental data to predict this compound’s ADME properties?

Q. What ethical considerations apply to in vivo studies involving this compound?

- Protocol approval : Obtain IACUC or equivalent ethics committee approval before animal trials .

- 3Rs compliance : Minimize animal use via power analysis and adopt non-invasive monitoring .

- Data transparency : Report adverse events (e.g., neurotoxicity) even if statistically non-significant .

Q. How can interdisciplinary collaboration enhance this compound research?

- Team roles : Assign synthetic chemists to optimize yields, pharmacologists to test bioactivity, and data scientists for computational modeling .

- Shared protocols : Use platforms like LabArchives to standardize methods across labs .

- Joint publications : Highlight contributions from each discipline in the authorship matrix .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.